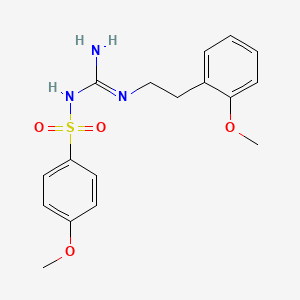

![molecular formula C15H15N3O2S B2680407 Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- CAS No. 315709-62-7](/img/structure/B2680407.png)

Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-” is a chemical compound. It has a complex structure with multiple functional groups .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the reaction of amines with alkyl cyanoacetates under different conditions can yield cyanoacetamide derivatives . Another method involves the reaction of 1 with 2-mercaptobenzothiazole followed by condensation reaction of the produced sulfide with phenylhydrazine, 2-cyanoacetohydrazide, and/or thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure can be analyzed using various techniques such as NMR spectroscopy .Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the reaction of 1 with 2-mercaptobenzothiazole followed by condensation reaction of the produced sulfide with phenylhydrazine, 2-cyanoacetohydrazide, and/or thiosemicarbazide furnished the conforming condensation products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and structure . More specific properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications

Opioid Kappa Agonist Synthesis

A study explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and related analogues, including variants with substitutions similar to Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-, for their biological evaluation as opioid kappa agonists. These compounds exhibited naloxone-reversible analgesic effects in mouse models, suggesting their potential application in pain management (Barlow et al., 1991).

Antimicrobial Activity

Research focusing on heterocyclic compounds incorporating the antipyrine moiety, closely related to Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-, demonstrated significant antimicrobial properties. This finding is relevant for the development of new antimicrobial agents (Bondock et al., 2008).

Anticonvulsant Agent Synthesis

A 2020 study synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, related to Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-, to explore their potential as anticonvulsants. These compounds showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats, indicating their possible use in epilepsy treatment (Severina et al., 2020).

Heterocyclic Synthesis

The compound was involved in studies related to the synthesis of heterocyclic compounds, which are crucial in the development of various pharmaceuticals. These studies provide a basis for the synthesis of novel compounds with potential therapeutic applications (Elgemeie et al., 1988).

Gastroprotective Activity

Research on 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings, similar to Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-, revealed their potential as histamine H2 receptor antagonists with gastroprotective action. This suggests their application in treating conditions like gastritis or peptic ulcers (Hirakawa et al., 1998).

Future Directions

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-10-6-11(2)18-15(13(10)7-16)21-9-14(19)17-8-12-4-3-5-20-12/h3-6H,8-9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEYTWBCTDTOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2680324.png)

![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2680339.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)